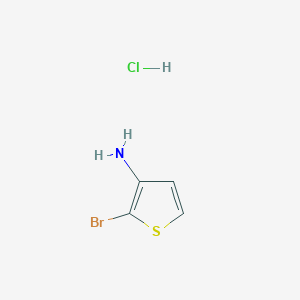

2-Bromothiophen-3-amine hydrochloride

Description

Properties

IUPAC Name |

2-bromothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYISADWWHSQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-15-9 | |

| Record name | 3-Thiophenamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromothiophen-3-amine Hydrochloride

Foreword: The Strategic Importance of 2-Bromothiophen-3-amine Hydrochloride in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its thiophene core is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1] The specific arrangement of the bromo and amino substituents on this scaffold provides medicinal chemists with two versatile handles for molecular elaboration, enabling the exploration of diverse chemical space in the quest for novel therapeutics. The amine group can be readily functionalized to introduce a wide array of side chains, while the bromine atom is amenable to various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug development. Thiophene-containing compounds are key in the development of treatments for a range of diseases, including cancer and drug-resistant malaria.[2][3]

Primary Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached via several strategic pathways. The most common and logical routes commence with either the selective bromination of a 3-substituted thiophene precursor or the functionalization of a pre-brominated thiophene ring. This guide will detail two such robust pathways:

-

Pathway A: Nitration of 2-Bromothiophene followed by Reduction

-

Pathway B: Bromination of a Protected 3-Aminothiophene Derivative

The choice between these pathways will often depend on the availability of starting materials, desired scale of the reaction, and the specific isomeric purity required for the final compound.

Pathway A: Synthesis via Nitration of 2-Bromothiophene

This pathway is arguably the more direct approach, leveraging the commercially available 2-bromothiophene as the starting material. The key transformations involve the regioselective introduction of a nitro group at the 3-position, followed by its reduction to the target amine.

Workflow for Pathway A

Caption: Overall workflow for the synthesis of this compound starting from thiophene.

Step 1: Synthesis of 2-Bromothiophene

The selective bromination of thiophene at the 2-position is a well-established reaction. Thiophene is highly activated towards electrophilic substitution, and reactions with elemental bromine can lead to polybromination.[4] Therefore, milder brominating agents or carefully controlled reaction conditions are necessary to achieve high selectivity for the mono-brominated product.

| Parameter | Condition | Rationale & Key Considerations |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine compared to Br₂, reducing the formation of di- and tri-brominated byproducts. |

| Solvent | Acetonitrile | Provides good solubility for both thiophene and NBS, and facilitates the reaction at moderate temperatures. |

| Temperature | 50°C | Offers a balance between a reasonable reaction rate and minimizing side reactions. |

| Work-up | Cold vacuum transfer | 2-Bromothiophene is volatile and can be lost during solvent removal by conventional rotary evaporation. A cold vacuum transfer allows for the separation from non-volatile byproducts like succinimide without significant product loss.[2] |

Experimental Protocol:

-

To a solution of thiophene (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.2 eq).

-

Heat the reaction mixture to 50°C and stir for 16 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and then freeze it using a liquid nitrogen bath.

-

Subject the frozen mixture to a high vacuum, collecting the volatile components (acetonitrile and 2-bromothiophene) in a cold trap also cooled with liquid nitrogen.[2]

-

The resulting solution of 2-bromothiophene in acetonitrile is used directly in the next step.

Step 2: Nitration of 2-Bromothiophene

The introduction of a nitro group onto the 2-bromothiophene ring is a critical step. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 2-bromothiophene, the 5-position is the most activated towards electrophilic substitution. To achieve nitration at the 3-position, careful control of the reaction conditions is paramount.

| Parameter | Condition | Rationale & Key Considerations |

| Nitrating Agent | Fuming Nitric Acid in Acetic Anhydride | This mixture generates the potent electrophile, acetyl nitrate, in situ. Acetic anhydride also serves as a scavenger for water, which can deactivate the nitrating agent. |

| Temperature | -10°C to 0°C | Low temperatures are crucial to control the exothermicity of the reaction and to enhance the selectivity for the 3-isomer over the more electronically favored 5-isomer. |

| Work-up | Quenching with ice-water | The reaction is carefully quenched by pouring it onto ice to dissipate heat and precipitate the product. |

Experimental Protocol:

-

To a cooled (-10°C) solution of 2-bromothiophene (1.0 eq) in acetic anhydride, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride.

-

Maintain the temperature below 0°C throughout the addition.

-

Stir the reaction mixture at this temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-nitrothiophene.

Step 3: Reduction of 2-Bromo-3-nitrothiophene

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose.

| Reducing Agent | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl₂) | Effective for aromatic nitro compounds, relatively inexpensive. | Requires acidic conditions and can lead to tin-containing waste. |

| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction with water as the only byproduct. | Requires specialized hydrogenation equipment and handling of flammable hydrogen gas. Can sometimes lead to dehalogenation. |

| Iron powder in Acetic Acid | Inexpensive and environmentally benign. | Can require longer reaction times and vigorous stirring. |

Experimental Protocol (using SnCl₂):

-

To a solution of 2-bromo-3-nitrothiophene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromothiophen-3-amine.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction that serves to improve the stability and handling of the compound.[2]

Experimental Protocol:

-

Dissolve the crude 2-bromothiophen-3-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Pathway B: Synthesis via Bromination of a Protected 3-Aminothiophene

This alternative pathway begins with a 3-aminothiophene derivative. The highly activating and nucleophilic nature of the amino group necessitates its protection prior to the bromination step to prevent side reactions and direct the electrophilic substitution to the desired position.

Workflow for Pathway B

Caption: Overall workflow for the synthesis of this compound starting from 3-aminothiophene.

Step 1: Protection of 3-Aminothiophene

The choice of protecting group is critical. It must be stable to the conditions of the subsequent bromination reaction and easily removable without affecting the rest of the molecule. The acetyl group is a common and effective choice.

Experimental Protocol (Acetylation):

-

To a solution of 3-aminothiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 eq).

-

Cool the mixture to 0°C and slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(thiophen-3-yl)acetamide.

Step 2: Bromination of N-(thiophen-3-yl)acetamide

The acetyl-protected amino group is still an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 2-position is highly favored.

Experimental Protocol:

-

Dissolve N-(thiophen-3-yl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Cool the solution to 0°C and add N-bromosuccinimide (1.05 eq) portion-wise.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining bromine), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield N-(2-bromothiophen-3-yl)acetamide.

Step 3 & 4: Deprotection and Hydrochloride Salt Formation

The acetyl protecting group can be readily removed under acidic or basic conditions. Acidic hydrolysis is convenient as it can be followed directly by the formation of the hydrochloride salt.

Experimental Protocol (Acidic Hydrolysis):

-

To a solution of N-(2-bromothiophen-3-yl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux for 4-8 hours, or until the deprotection is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a small amount of cold ethanol and then diethyl ether.

-

Dry the product under vacuum to yield this compound.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of this compound, a key intermediate for the synthesis of novel pharmaceutical agents. The choice of pathway will depend on project-specific considerations, but both routes offer a solid foundation for accessing this valuable building block. As the demand for novel thiophene-based therapeutics continues to grow, the development of even more efficient, scalable, and sustainable synthetic methods for such key intermediates will remain an active area of research in the field of organic and medicinal chemistry.

References

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available from: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 6(48), 13615-13619. Available from: [Link]

- Wang, Y., & Huang, J. (2020). Preparation method of 2-bromothiophene. CN111763194A.

-

PrepChem. Preparation of 2-bromothiophene. Available from: [Link]

-

Shaik, A. B., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(4), 166-174. Available from: [Link]

- Li, J., et al. (2014). Preparation method for 2-bromothiophene. CN103819449A.

- Zhang, J., & Wang, Y. (2015). Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system. CN104529997A.

-

Goldfarb, Y. L., Dudinov, A. A., & Litvinov, V. P. (1982). New method for preparation of 2-bromothiophene. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 31(10), 2104-2105. Available from: [Link]

-

ResearchGate. (n.d.). Examples of 2-aminothiophene-containing pharmaceutical drugs. Available from: [Link]

-

da Silva, A. C. R., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6598. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Available from: [Link]

-

Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. ACS Omega, 5(30), 18888–18896. Available from: [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-58. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13383, 3-Bromothiophene. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57247583, 2-Bromo-3-ethylpent-2-en-1-amine. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

Methodological & Application

Application Note: 2-Bromothiophen-3-amine Hydrochloride as a Versatile Scaffold in Modern Medicinal Chemistry

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design. Within the diverse family of thiophene derivatives, 2-Bromothiophen-3-amine hydrochloride stands out as a particularly strategic starting material. This compound features two vicinal, orthogonally reactive functional groups—a nucleophilic amine at the 3-position and a bromine atom at the 2-position, prime for cross-coupling reactions.

This arrangement provides medicinal chemists with exceptional control over molecular diversification, enabling the systematic exploration of chemical space around a core structure. The hydrochloride salt form enhances the compound's stability and handling properties, making it a reliable and convenient building block for complex synthetic campaigns.[1] This application note will detail the strategic value of this compound and provide validated protocols for its application in the synthesis of key medicinal scaffolds, particularly thieno[3,2-d]pyrimidines, which are prevalent in modern kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for successful and safe experimentation.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrNS · HCl | PubChem[2] |

| Molecular Weight | 214.51 g/mol | Internal Calculation |

| CAS Number | 1159823-91-2 | PubChem[2] |

| Appearance | Solid (form may vary) | Generic |

| Storage | Store under inert gas, -20°C | Generic Vendor Data |

GHS Hazard Statements: According to aggregated data, this compound class is associated with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Scientist's Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hydrochloride salt is hygroscopic; store in a desiccator to prevent degradation.

The Strategic Value of the 2-Bromo-3-aminothiophene Scaffold

The power of this compound lies in the distinct reactivity of its two functional groups. This "vectorial diversity" allows for a stepwise and controlled elaboration of the molecular structure.

-

The Amine (C3-position): The primary amine is a potent nucleophile and a handle for building fused heterocyclic systems. It readily participates in condensation and cyclization reactions to form key pharmacophores like thienopyrimidines.[3][4]

-

The Bromine (C2-position): The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6] This enables the introduction of a wide array of aryl, heteroaryl, alkyl, or amine substituents, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

The strategic sequencing of reactions at these two positions is a cornerstone of library design for structure-activity relationship (SAR) studies.

Sources

- 1. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 2. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromothiophen-3-amine hydrochloride as a building block in organic synthesis

An Application Guide for the Strategic Use of 2-Bromothiophen-3-amine Hydrochloride in Organic Synthesis

Introduction: A Versatile Bifunctional Building Block

This compound is a pivotal reagent in modern organic synthesis, particularly valued in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene core substituted with an amino group at the 3-position and a bromine atom at the 2-position, offers two distinct points for chemical modification. The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for a wide array of synthetic transformations.[1]

The thiophene ring itself is a privileged pharmacophore, present in numerous FDA-approved drugs, which underscores the importance of its derivatives in drug discovery. The strategic placement of the amino and bromo substituents on the 2-Bromothiophen-3-amine core allows for selective and sequential reactions. The nucleophilic amino group can readily undergo acylation, sulfonylation, or condensation reactions, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[2] This bifunctional nature enables the construction of complex molecular architectures, including fused heterocyclic systems and highly decorated aromatic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25475-76-7 |

| Molecular Formula | C₄H₅BrNS · HCl |

| Molecular Weight | 214.52 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C, under inert atmosphere, protected from light |

Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.[3]

Application 1: Synthesis of Fused Thieno[3,2-b]pyridine Scaffolds

One of the most powerful applications of 2-Bromothiophen-3-amine is in the construction of thieno[3,2-b]pyridines. This fused heterocyclic system is a core component of many biologically active molecules. The synthesis often proceeds via a condensation reaction with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization, a variant of the Friedländer annulation.

The reaction leverages the nucleophilicity of the 3-amino group and the adjacent C-4 proton on the thiophene ring. The initial step is the formation of an enamine intermediate by condensation of the amino group with one of the carbonyls of the 1,3-dicarbonyl partner. Subsequent acid-catalyzed cyclization and dehydration yield the aromatic thieno[3,2-b]pyridine core. The bromine atom at the original 2-position remains intact, providing a valuable anchor point for further diversification via cross-coupling reactions.

Caption: Workflow for Thieno[3,2-b]pyridine Synthesis.

Experimental Protocol: Synthesis of 7-Bromo-5-methyl-6,7-dihydrothieno[3,2-b]pyridin-6(5H)-one

This protocol describes a typical acid-catalyzed condensation and cyclization reaction.

Materials:

-

This compound

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and p-TsOH (0.1 eq).

-

Add toluene to the flask to create a suspension (approx. 0.2 M concentration with respect to the amine).

-

Heat the reaction mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 16-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure thieno[3,2-b]pyridine derivative.

Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7] this compound is an excellent substrate for this reaction, where the bromine atom at the 2-position serves as the electrophilic partner.[2]

This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[8] For this building block, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene ring, providing a direct route to highly substituted 3-aminothiophenes, which are precursors to many pharmaceutical agents. The free amino group typically does not interfere with the reaction, although its basicity must be considered when choosing the reaction base.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role | Causality |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium A | Active catalyst source | Forms the active Pd(0) species that enters the catalytic cycle.[9] |

| Ligand | PPh₃, dppf, SPhos | Stabilizes Pd(0), influences reactivity | Ligands tune the electron density and steric environment of the Pd center, affecting oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid | The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.[10] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Solubilizes reactants | A mixture including water often improves the solubility of the base and boronic acid, accelerating the reaction.[6][8] |

| Temperature | 80-110 °C | Provides activation energy | Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to 90-100°C with vigorous stirring.[11]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-phenylthiophen-3-amine.

Application 3: Functionalization of the Amino Group

The 3-amino group of the thiophene core is a versatile handle for introducing a wide variety of functional groups through acylation, sulfonylation, or reductive amination. These reactions are typically high-yielding and allow for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Protocol: Acylation with Acetic Anhydride

This protocol demonstrates the straightforward synthesis of the corresponding acetamide.

Caption: General workflow for N-acylation.

Materials:

-

2-Bromothiophen-3-amine (Note: the free base is used here, which can be generated from the hydrochloride salt by neutralization with a base like NaHCO₃)

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Bromothiophen-3-amine (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.1 eq), and cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can often be used without further purification or can be recrystallized.[12]

References

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved from [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. (n.d.). PubMed. Retrieved from [Link]

-

Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Thienopyridines: Synthesis, Properties, and Biological Activity. (2025). ResearchGate. Retrieved from [Link]

-

Three component reaction for the synthesis of 3-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Sciforum. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. Retrieved from [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025). PMC - NIH. Retrieved from [Link]

-

Synthesis of novel heterocyclic compounds and their biological evaluation. (n.d.). Abstract. Retrieved from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. Retrieved from [Link]

-

Methods for the synthesis of thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of new thiophenic derivatives. (2022). Sciforum. Retrieved from [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

-

BP601T. MEDICINAL CHEMISTRY – III (Theory). (n.d.). Pharmacy Council of India. Retrieved from [Link]

-

Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Retrieved from [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]

Sources

- 1. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.ca [fishersci.ca]

- 5. angenechemical.com [angenechemical.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Bromothiophen-3-amine Hydrochloride

For Distribution: For research, scientific, and drug development professionals.

Introduction: The Analytical Imperative for 2-Bromothiophen-3-amine Hydrochloride

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining the purity of final products, and performing stability studies. This document provides a comprehensive guide to various analytical methodologies for the robust quantification of this compound, designed to meet the rigorous standards of the pharmaceutical and chemical industries. The protocols herein are developed with a focus on scientific integrity, adherence to validation principles, and practical applicability in a laboratory setting.

Physicochemical Properties and Analytical Considerations

Before delving into specific analytical methods, a foundational understanding of the physicochemical properties of this compound is crucial for method development and optimization.

| Property | Value/Information | Implication for Analysis |

| Molecular Formula | C₄H₅BrClNS[1] | --- |

| Molecular Weight | 214.51 g/mol [1] | Essential for calculations of molarity and concentration. |

| Structure | Thiophene ring with bromine at position 2 and an amine group at position 3, as a hydrochloride salt. | The aromatic thiophene ring provides a chromophore for UV-Vis detection. The basic amine group allows for acid-base titration. The hydrochloride salt form enhances water solubility. |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and ethanol due to the hydrochloride salt. | Guides the selection of appropriate solvents for sample and standard preparation. |

| pKa (estimated) | The amino group is basic. The exact pKa is not readily available in the literature but is expected to be in the range of typical aromatic amines (around 4-5). | Critical for HPLC method development, particularly for selecting the mobile phase pH to ensure the analyte is in a single ionic form. |

| UV Absorbance | Thiophene derivatives typically exhibit UV absorbance in the range of 230-280 nm.[2][3][4][5][6] The exact λmax for this compound should be determined experimentally. | Forms the basis for quantification by UV-Vis spectrophotometry and HPLC with a UV detector. |

Part 1: Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the specific and sensitive quantification of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for the assay and impurity profiling of this compound due to its high resolution, sensitivity, and specificity. A stability-indicating method can be developed to separate the parent compound from any potential degradation products.[7][8][9][10]

The method is based on the separation of this compound from other components on a reversed-phase HPLC column. The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits significant absorbance.

Caption: Workflow for HPLC analysis of this compound.

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade acetonitrile (ACN), methanol, and water.

-

Potassium dihydrogen phosphate, phosphoric acid.

-

This compound reference standard.

2. Preparation of Solutions:

-

Mobile Phase: Prepare a buffer of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 70:30 (v/v). Filter and degas before use.

-

Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm (To be confirmed by UV scan) |

| Run Time | 10 minutes |

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[11][12]

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for the analyte should be pure and free from interference from the matrix and degradation products. |

| Linearity | R² ≥ 0.999 over a range of concentrations (e.g., 20-150 µg/mL). |

| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |

| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined experimentally based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |

| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |

Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to the low volatility and high polarity of the amine hydrochloride.[13] Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound.[14]

The amine group is derivatized, for example, by acylation or silylation, to reduce its polarity and increase its volatility. The resulting derivative is then separated by gas chromatography and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Caption: Workflow for GC analysis of this compound after derivatization.

1. Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

-

Acetic anhydride, pyridine, ethyl acetate, sodium bicarbonate solution.

2. Derivatization Procedure:

-

Accurately weigh about 20 mg of the sample into a vial.

-

Add 1 mL of pyridine and 0.5 mL of acetic anhydride.

-

Heat the mixture at 60 °C for 30 minutes.

-

Cool to room temperature and add 5 mL of ethyl acetate and 5 mL of water.

-

Shake vigorously and separate the organic layer.

-

Wash the organic layer with 5 mL of 5% sodium bicarbonate solution and then with 5 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

3. GC Conditions:

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |

| Detector Temperature | 280 °C |

Part 2: Spectroscopic and Titrimetric Methods

UV-Vis Spectrophotometry

This method is simple and rapid for the quantification of this compound in bulk form or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.

The concentration of this compound in a solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

1. Instrumentation and Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Methanol or 0.1 M HCl as solvent.

2. Procedure:

-

Determine the λmax of this compound by scanning a dilute solution (e.g., 10 µg/mL) in the chosen solvent from 200 to 400 nm.

-

Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a sample solution of appropriate concentration and measure its absorbance at the λmax.

-

Calculate the concentration of the sample from the calibration curve.

Non-Aqueous Argentometric Titration

This is a classic and reliable method for the assay of the hydrochloride salt of an amine.[15][16][17]

The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid). The chloride ion is then titrated with a standard solution of silver nitrate in a non-aqueous medium. The endpoint is detected potentiometrically or with a visual indicator.

1. Instrumentation and Materials:

-

Potentiometric titrator with a silver electrode or a burette.

-

Glacial acetic acid, mercuric acetate solution (to remove the hydrochloride and form mercuric chloride), and a standard solution of 0.1 M perchloric acid in glacial acetic acid.

-

Crystal violet indicator.

2. Procedure:

-

Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

-

Add 10 mL of mercuric acetate solution.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

-

Perform a blank titration and make any necessary correction.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 21.45 mg of C₄H₅BrClNS.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC is the most powerful technique for specificity and stability-indicating assays. GC with derivatization can be an alternative if HPLC is not available. UV-Vis spectrophotometry is a simple and rapid method for routine analysis of pure samples. Non-aqueous titration is a reliable pharmacopeial method for the assay of the bulk drug substance. All methods must be properly validated to ensure the generation of accurate and reliable data.[18][19][20]

References

- A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research.

- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr

- Non Aqueous Acid-Base Titration. Saraswati Institute of Pharmaceutical Sciences.

- This compound | 1803590-15-9. Sigma-Aldrich.

- The Ultraviolet Spectra of the Thiophene Deriv

- Q2(R2)

- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.

- Supporting Inform

- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz

- Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals.

- (S)-1-((5-Bromothiophen-2-yl)sulfonyl) pyrrolidin-3-amine hydrochloride.

- UV absorbance spectra of thiophene dendron.

- A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. NIH.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr

- Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems | Request PDF.

- Understanding Analytical Method Development and Valid

- Assay by Non-Aqueous Titr

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- This compound | 1803590-15-9. J&K Scientific LLC.

- The “simple” photochemistry of thiophene. AIP Publishing.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- 3-bromothiophene. Organic Syntheses Procedure.

- Thiophene - Optional[UV-VIS] - Spectrum. SpectraBase.

- Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO.

- 2-Bromothiophene | C4H3BrS | CID 13851. PubChem.

- Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.

- Synthesis and UV-visible properties of soluble α-thiophene oligomers. Monomer to octamer. Macromolecules.

- Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. Vici Health Sciences.

- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Cas 17721-06-1,3-AMINOTHIOPHENE. LookChem.

- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes

Sources

- 1. This compound | 1803590-15-9 [sigmaaldrich.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. irjpms.com [irjpms.com]

- 9. scielo.br [scielo.br]

- 10. ijtsrd.com [ijtsrd.com]

- 11. fda.gov [fda.gov]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 15. sips.org.in [sips.org.in]

- 16. info.gfschemicals.com [info.gfschemicals.com]

- 17. brainkart.com [brainkart.com]

- 18. database.ich.org [database.ich.org]

- 19. upm-inc.com [upm-inc.com]

- 20. Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach [vicihealthsciences.com]

Application Notes & Protocols: Harnessing the 2-Bromothiophen-3-amine Scaffold for Compound Library Synthesis

Introduction: The Strategic Value of the 2-Bromothiophen-3-amine Scaffold in Modern Drug Discovery

The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic system serves as a versatile synthon for the creation of diverse molecular architectures, including potent inhibitors, receptors, and modulators with applications across various therapeutic areas.[2] The strategic incorporation of a bromine atom at the 2-position and an amine group at the 3-position, as in 2-bromothiophen-3-amine, bestows upon this scaffold a unique combination of reactivity and functionality. This dual-handle approach allows for sequential and site-selective modifications, making it an ideal starting point for the construction of extensive and diverse compound libraries.

The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4][5] Concurrently, the nucleophilic amine at the 3-position can readily participate in condensation reactions, amide bond formations, and multicomponent reactions, further expanding the accessible chemical space.[6][7] This orthogonal reactivity is paramount for the efficient generation of novel chemical entities with diverse pharmacophoric features.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-bromothiophen-3-amine scaffold for the creation of compound libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower your discovery efforts.

I. Strategic Overview: Orthogonal Reactivity of the 2-Bromothiophen-3-amine Scaffold

The inherent chemical properties of 2-bromothiophen-3-amine allow for a modular and strategic approach to library synthesis. The two key reactive sites, the C2-Br bond and the C3-NH2 group, can be addressed in a stepwise fashion to maximize molecular diversity.

Figure 1. Orthogonal functionalization strategy for the 2-bromothiophen-3-amine scaffold.

This diagram illustrates the two primary avenues for diversification. Researchers can choose to first modify the C2 position via cross-coupling reactions to generate a library of C2-substituted 3-aminothiophenes. Subsequently, the amine at the C3 position of these new scaffolds can be further derivatized. Alternatively, the C3-amine can be functionalized first, followed by modification at the C2 position. The choice of strategy will depend on the desired final structures and the compatibility of the functional groups introduced in the first step with the reaction conditions of the second.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the 2-position of the thiophene ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of C-C bonds.[3][4]

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[8] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for library synthesis.

Causality Behind Experimental Choices:

-

Catalyst: A phosphine-free palladium complex or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., PPh3, PCy3, or SPhos) is typically employed. The choice of ligand can significantly influence the reaction efficiency, with bulky, electron-rich phosphines often being more effective for challenging substrates.[8]

-

Base: A base is required to activate the boronic acid. Inorganic bases such as K2CO3, K3PO4, or Cs2CO3 are commonly used. The choice of base can affect the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.[9][10]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The aqueous phase is necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-bromothiophen-3-amine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl- or 2-heteroaryl-thiophen-3-amine.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 12 | 75-90 |

| Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 8 | 80-95 |

| PdCl2(dppf) | Cs2CO3 | DMF/H2O | 80 | 16 | 70-88 |

Table 1. Representative conditions for Suzuki-Miyaura coupling with 2-bromothiophen-3-amine.

B. Buchwald-Hartwig Amination: Introduction of Diverse Amine Functionalities

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the C2 position. This reaction is a powerful tool for expanding the chemical diversity of the library with different nitrogen-containing functionalities.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos ligands) is crucial for efficient C-N bond formation.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a flame-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 0.02 mmol) and the phosphine ligand (e.g., BINAP, 0.05 mmol).

-

Add the anhydrous solvent (e.g., toluene, 3 mL) and stir for 10 minutes.

-

Add 2-bromothiophen-3-amine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and the strong base (e.g., NaOtBu, 1.4 mmol).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (8-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Derivatization of the C3-Amine Group

The primary amine at the 3-position is a versatile functional group that can undergo a variety of transformations to introduce further diversity into the compound library.

A. Acylation and Sulfonylation: Introducing Amide and Sulfonamide Linkages

The amine group can be readily acylated with acyl chlorides or carboxylic acids (using a coupling agent) to form amides, or reacted with sulfonyl chlorides to form sulfonamides.[11] These functional groups are prevalent in many drug molecules and can participate in important hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Acylation

-

Dissolve 2-bromothiophen-3-amine (1.0 mmol) in a suitable solvent (e.g., THF or DCM, 5 mL).

-

Add a base (e.g., triethylamine or pyridine, 1.2 mmol).

-

Cool the mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by recrystallization or column chromatography.

B. Condensation Reactions: Formation of Fused Heterocyclic Systems

The 3-amino group can participate in condensation reactions with various bifunctional reagents to construct fused heterocyclic systems, such as the medicinally important thieno[3,2-d]pyrimidines.[12][13]

Causality Behind Experimental Choices:

-

Reaction Partners: The choice of the condensation partner dictates the resulting heterocyclic core. For example, reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can lead to the formation of a pyrimidine ring.[14]

-

Reaction Conditions: The reaction conditions can vary from thermal heating to microwave irradiation, which can often significantly reduce reaction times and improve yields.[15]

Figure 2. General workflow for the synthesis of thieno[3,2-d]pyrimidines.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one

-

A mixture of a 2-substituted-3-aminothiophene-carboxylate (1.0 mmol) and formamide (10 mL) is heated at 150-180 °C for 4-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then a small amount of cold ethanol to afford the desired thieno[3,2-d]pyrimidin-4-one.

IV. Multicomponent Reactions: Rapid Assembly of Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for generating molecular diversity.[16][17] The 2-bromothiophen-3-amine scaffold can be a valuable component in various MCRs.

A. Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.[18] While the primary amine of the scaffold can participate, its reactivity might be modulated by the electron-donating nature of the thiophene ring.

B. Ugi and Passerini Reactions

While not directly involving the amine in its initial state, derivatization of the amine to a carboxylic acid or isocyanide can open the door to powerful MCRs like the Ugi and Passerini reactions, further expanding the accessible chemical space.

V. Conclusion and Future Perspectives

The 2-bromothiophen-3-amine scaffold represents a privileged starting point for the construction of diverse and medicinally relevant compound libraries. Its orthogonal reactivity allows for a systematic and efficient exploration of chemical space through a variety of robust and well-established synthetic methodologies. The protocols and strategic insights provided in these application notes are intended to serve as a practical guide for researchers in their quest for novel therapeutic agents. Future work in this area could involve the development of novel MCRs that directly utilize the 2-bromothiophen-3-amine scaffold, as well as the exploration of late-stage C-H functionalization to further decorate the thiophene ring.

References

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. [Link]

-

2-Bromothiophene. (2025). PubChem, National Institutes of Health. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (n.d.). PubMed. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]

-

Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. (2025). ResearchGate. [Link]

-

Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. (2020). ACS Publications. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central. [Link]

-

On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. (n.d.). Royal Society of Chemistry. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. [Link]

-

2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. (2023). ResearchGate. [Link]

-

Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025). ResearchGate. [Link]

- Condensation products of thiophenes with formaldehyde and hydroxylamine salts. (n.d.).

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Publishing. [Link]

-

Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. (2012). ResearchGate. [Link]

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). RSC Publishing. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]

-

Condensation Reactions. (2025). Chemistry LibreTexts. [Link]

-

Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (n.d.). RSC Publishing. [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Springer. [Link]

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). University of Strathclyde. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (n.d.). SciELO. [Link]

-

Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (n.d.). eScholarship.org. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]

-

An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (n.d.). Beilstein Journals. [Link]

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). National Institutes of Health. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

PROGRESS IN THE DEVELOPMENT OF MULTICOMPONENT REACTIONS. (n.d.). Cornell University. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). (2022). ACS Publications. [Link]

-

Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. [Link]

-

Amine Reactivity. (n.d.). Michigan State University. [Link]

-

Reactivity of Amines. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of 2-Bromothiophen-3-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. 2-Bromothiophen-3-amine hydrochloride and its derivatives are a class of heterocyclic compounds of significant interest, often serving as key building blocks in the synthesis of novel therapeutic agents. Their structural integrity directly impacts the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. As a Senior Application Scientist, my focus extends beyond the mere listing of methods to an exploration of the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique is infallible. A comprehensive structural validation strategy relies on the application of orthogonal methods—techniques that measure different physical properties of the molecule. This approach provides a multi-faceted view of the molecular structure, significantly increasing the confidence in the final assignment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography represents the gold standard.

Comparative Analysis of Key Validation Techniques

A judicious selection of analytical techniques is paramount. The choice depends on the information required, the nature of the sample, and the stage of drug development.

| Analytical Technique | Principle | Strengths | Limitations |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. Non-destructive. | Relatively low sensitivity compared to MS. Sample must be soluble in a suitable deuterated solvent. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Extremely sensitive, providing the molecular weight and elemental composition. Fragmentation patterns offer structural clues. | Provides limited information on stereochemistry and isomerism. Can be destructive. |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Provides the unambiguous, three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation. |

Delving into the Methodologies: A Practical Guide

The following sections provide a detailed examination of each technique, including step-by-step experimental protocols and an analysis of expected data for a representative this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Causality in Experimental Choices:

-

Choice of Solvent: The choice of a deuterated solvent is critical. For a hydrochloride salt, a polar solvent like DMSO-d₆ or D₂O is often necessary for solubility. The choice of solvent can influence chemical shifts, so consistency is key.

-

1D vs. 2D NMR: While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning signals and confirming connectivity, especially in complex derivatives.

Expected ¹H NMR Spectral Data (Illustrative Example):

For the parent this compound, one would expect to see distinct signals for the two aromatic protons on the thiophene ring and the protons of the ammonium group.

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| Thiophene H-4 | ~7.0-7.5 | Doublet | ~5-6 | Coupled to H-5. |

| Thiophene H-5 | ~6.8-7.2 | Doublet | ~5-6 | Coupled to H-4. |

| -NH₃⁺ | Broad singlet | - | - | Protons are acidic and may exchange with residual water in the solvent, leading to a broad signal. |

Expected ¹³C NMR Spectral Data (Illustrative Example):

The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the thiophene ring.

| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 (C-Br) | ~110-120 | The carbon directly attached to the bromine atom is shielded. |

| C3 (C-NH₃⁺) | ~130-140 | The carbon attached to the electron-withdrawing ammonium group is deshielded. |

| C4 | ~125-135 | Aromatic carbon. |

| C5 | ~120-130 | Aromatic carbon. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition (if necessary): If signal assignment is ambiguous, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Caption: Workflow for structural validation by NMR spectroscopy.

Mass Spectrometry: Unveiling the Molecular Weight and Formula